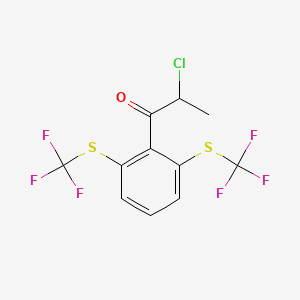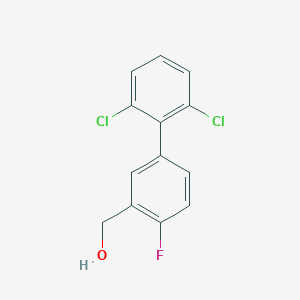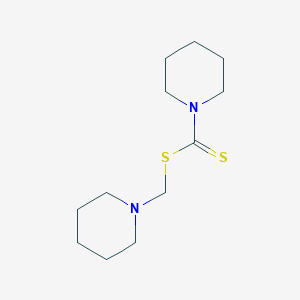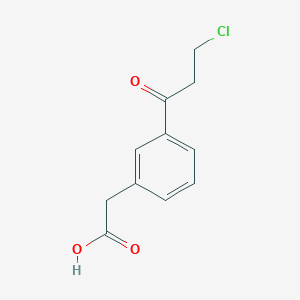
1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one is an organic compound characterized by the presence of a carboxymethyl group attached to a phenyl ring, along with a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one typically involves the reaction of 3-(carboxymethyl)benzaldehyde with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
3-(Carboxymethyl)benzaldehyde+Thionyl chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloropropanone moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its reactive functional groups. The carboxymethyl group can participate in hydrogen bonding and electrostatic interactions, while the chloropropanone moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(3-(Carboxymethyl)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.
1-(3-(Carboxymethyl)phenyl)-3-bromopropan-1-one: Bromine instead of chlorine, leading to different reactivity.
1-(3-(Carboxymethyl)phenyl)-3-hydroxypropan-1-one: Hydroxy group instead of chlorine, affecting its chemical behavior.
Uniqueness: 1-(3-(Carboxymethyl)phenyl)-3-chloropropan-1-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H11ClO3 |
|---|---|
Peso molecular |
226.65 g/mol |
Nombre IUPAC |
2-[3-(3-chloropropanoyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11ClO3/c12-5-4-10(13)9-3-1-2-8(6-9)7-11(14)15/h1-3,6H,4-5,7H2,(H,14,15) |
Clave InChI |
GPQZMSJOUNSGLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)CCCl)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)

![6,7-dichloro-2-methyl-3-[(1E)-2-phenylethenyl]quinoxaline](/img/structure/B14075327.png)
![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)
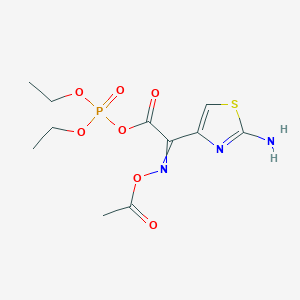


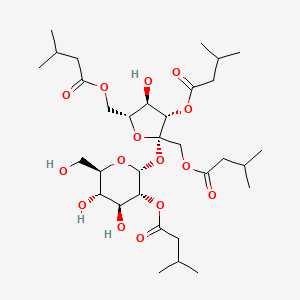
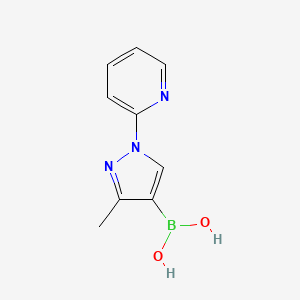
![Methyl 3-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14075364.png)
